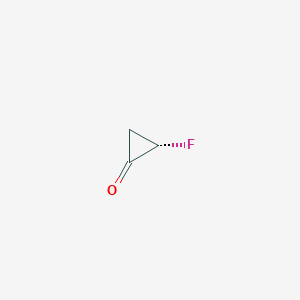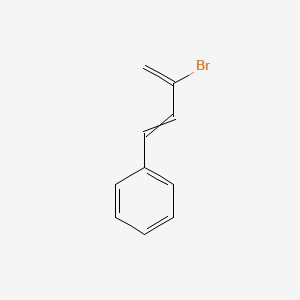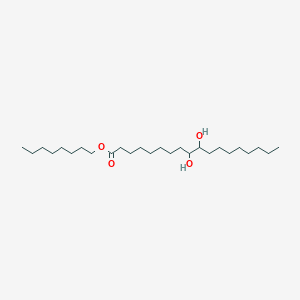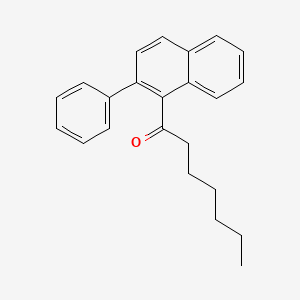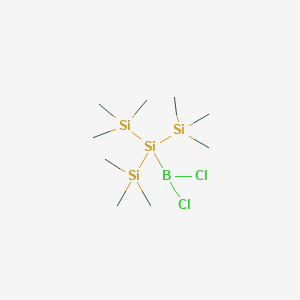
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound that features both boron and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of hexamethyltrisilane with a boron-containing reagent under controlled conditions. One common method involves the use of dichloroborane as the boron source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen and silicon-hydrogen bonds.
Substitution: The dichloroboranyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids and silanols, while reduction can produce boranes and silanes.
科学的研究の応用
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Biology: The compound’s unique properties make it a potential candidate for use in biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to form stable bonds with various atoms and functional groups. The boron and silicon atoms in the compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A related compound that is widely used in organic synthesis for silylation reactions.
Hexamethyldisilane: Another organosilicon compound with similar reactivity but lacking the boron component.
Dichlorodimethylsilane: A compound used in the production of silicones and other silicon-based materials.
Uniqueness
2-(Dichloroboranyl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of both boron and silicon atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or boron. Its stability and reactivity make it a valuable reagent in various scientific and industrial applications.
特性
CAS番号 |
398507-91-0 |
|---|---|
分子式 |
C9H27BCl2Si4 |
分子量 |
329.37 g/mol |
IUPAC名 |
dichloroboranyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C9H27BCl2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3 |
InChIキー |
DWPYIPMMAJFVLC-UHFFFAOYSA-N |
正規SMILES |
B([Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
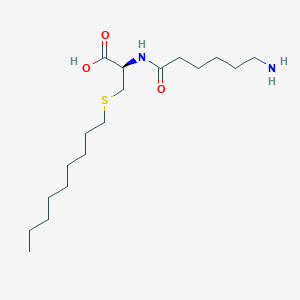
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
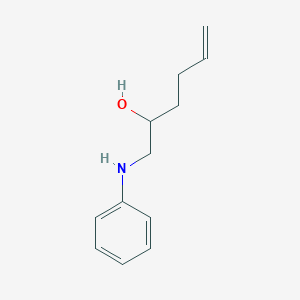
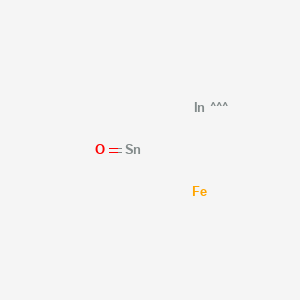
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
